molecular formula C8H11BrN+ B13391168 [(1S)-1-(4-bromophenyl)ethyl]azanium

[(1S)-1-(4-bromophenyl)ethyl]azanium

Cat. No.: B13391168
M. Wt: 201.08 g/mol
InChI Key: SOZMSEPDYJGBEK-LURJTMIESA-O
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Description

[(1S)-1-(4-bromophenyl)ethyl]azanium is an organic compound that features a bromophenyl group attached to an ethylazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-(4-bromophenyl)ethyl]azanium typically involves the bromination of a phenyl ethylamine precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-(4-bromophenyl)ethyl]azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce phenyl ethylamine derivatives.

Scientific Research Applications

[(1S)-1-(4-bromophenyl)ethyl]azanium has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S)-1-(4-bromophenyl)ethyl]azanium involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [(1S)-1-(4-chlorophenyl)ethyl]azanium
  • [(1S)-1-(4-fluorophenyl)ethyl]azanium
  • [(1S)-1-(4-iodophenyl)ethyl]azanium

Uniqueness

[(1S)-1-(4-bromophenyl)ethyl]azanium is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its analogs with different halogens, the bromine atom influences the compound’s reactivity, binding affinity, and overall stability.

Properties

Molecular Formula

C8H11BrN+

Molecular Weight

201.08 g/mol

IUPAC Name

[(1S)-1-(4-bromophenyl)ethyl]azanium

InChI

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/p+1/t6-/m0/s1

InChI Key

SOZMSEPDYJGBEK-LURJTMIESA-O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)[NH3+]

Canonical SMILES

CC(C1=CC=C(C=C1)Br)[NH3+]

Origin of Product

United States

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